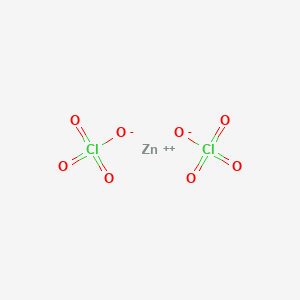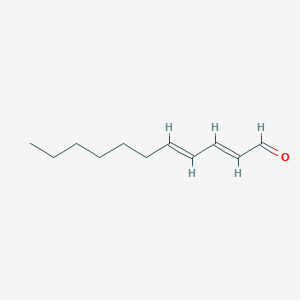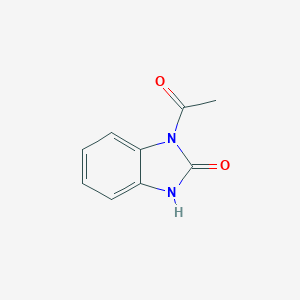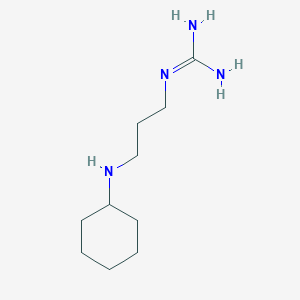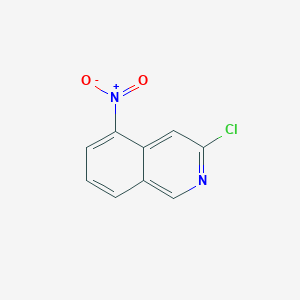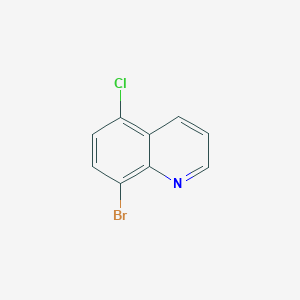
8-Bromo-5-chloroquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated quinolines, like 8-Bromo-5-chloroquinoline, typically involves halogenation reactions where bromine and chlorine are introduced into the quinoline nucleus. For example, chlorination or iodination of methylquinoline derivatives in the presence of chlorine or iodine and silver sulfate in concentrated sulfuric acid can yield chloro- and bromo-substituted quinolines (Tochilkin et al., 1983). Bromination with N-bromosuccinimide is another approach to introduce bromine into the quinoline ring, showcasing the diversity of methods available for the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of 8-Bromo-5-chloroquinoline, as with other halogenated quinolines, can be analyzed using spectroscopic techniques and computational studies. Vibrational spectroscopy, including Raman and infrared spectra, coupled with Density Functional Theory (DFT) calculations, can provide insights into the geometry, frequency, and intensity of vibrational bands, which are influenced by the presence of bromine and chlorine substituents (Lakshmi et al., 2011). This analysis helps in understanding the effects of substitution on the quinoline's stability, electronic properties, and reactivity.
Chemical Reactions and Properties
Halogenated quinolines participate in various chemical reactions, leveraging the reactivity of the halogen substituents. For instance, the palladium-catalyzed microwave-assisted amination of bromoquinolines demonstrates the utility of such compounds in forming aminoquinolines, a process that benefits from improved yields under microwave conditions (Wang et al., 2003). These reactions are crucial for further functionalization and application in synthesizing complex organic molecules.
Physical Properties Analysis
The physical properties of 8-Bromo-5-chloroquinoline, such as solubility, melting point, and crystalline structure, can be influenced by the presence of bromine and chlorine atoms. The introduction of halogens tends to increase the molecular weight and can affect the compound's density and phase behavior. Studies like the crystal structure analysis of brominated hydroxyquinoline derivatives provide valuable information on how halogenation affects the solid-state properties of these compounds (Collis et al., 2003).
Chemical Properties Analysis
The chemical properties of 8-Bromo-5-chloroquinoline, including reactivity, stability, and acidity, are significantly impacted by the halogen atoms. Bromine and chlorine atoms can activate the quinoline nucleus towards nucleophilic substitution reactions, influence the compound's electron distribution, and alter its photophysical properties. Research on the photolabile protecting group based on 8-bromo-7-hydroxyquinoline illustrates the utility of such compounds in photochemistry, highlighting the diverse chemical behavior imparted by bromine and chlorine substituents (Fedoryak & Dore, 2002).
Aplicaciones Científicas De Investigación
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
The synthesis of quinoline and its analogs includes traditional and green synthetic approaches, multicomponent one-pot reactions, and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Quinoline and its derivatives, including 8-Bromo-5-chloroquinoline, have a wide range of applications in medicinal chemistry . Here are some more applications:
- Anti-malarial drugs : Quinoline derivatives such as chloroquine, quinine, and primaquine are used as anti-malarial drugs .
- Antibacterial drugs : Fluoroquinolones such as ciprofloxacin, a quinoline derivative, are used as antibacterial drugs .
- Anticancer drugs : Quinoline derivatives like topotecan and camptothecin are used in the treatment of cancer .
- Local anesthetic : Dibucaine, a quinoline derivative, is used as a local anesthetic .
- Anti-tubercular drugs : Bedaquiline, a quinoline derivative, is used as an anti-tubercular drug .
Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Safety And Hazards
8-Bromo-5-chloroquinoline is labeled with the signal word “Warning” and is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Direcciones Futuras
Compounds containing the 8-HQ moiety, such as 8-Bromo-5-chloroquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .
Propiedades
IUPAC Name |
8-bromo-5-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHHRBFTAKZOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561535 | |
| Record name | 8-Bromo-5-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-chloroquinoline | |
CAS RN |
1154741-20-4 | |
| Record name | 8-Bromo-5-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-5-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



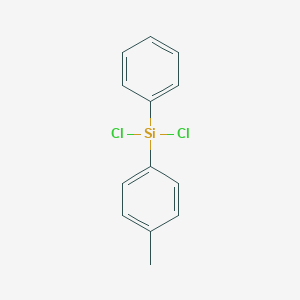
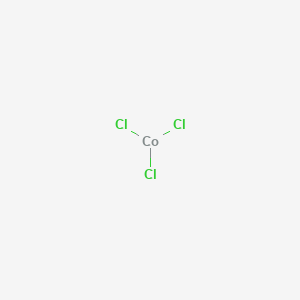
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)
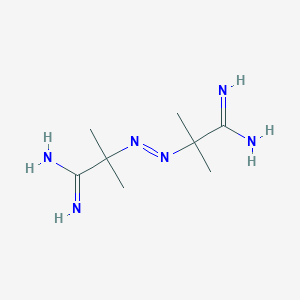
![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)
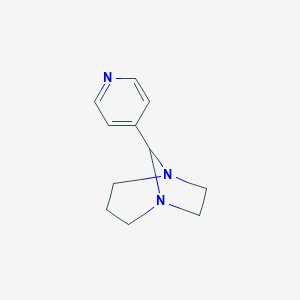
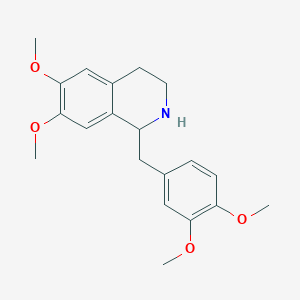
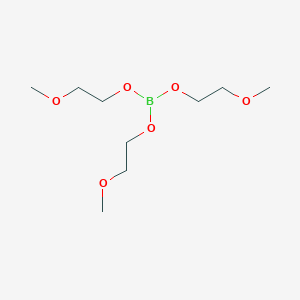
![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)
